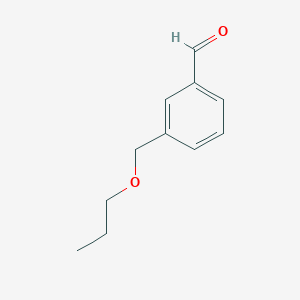

3-(Propoxymethyl)benzaldehyde

Description

3-(Propoxymethyl)benzaldehyde is a benzaldehyde derivative featuring a propoxymethyl group (–CH₂–O–C₃H₇) at the 3-position of the aromatic ring. Benzaldehyde derivatives are widely studied for their applications in pharmaceuticals, fragrances, and materials science due to their reactive aldehyde group and tunable substituents .

Properties

IUPAC Name |

3-(propoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h3-5,7-8H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQHUVSUJCYZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the alkylation of benzaldehyde with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Propoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The propoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 3-(Propoxymethyl)benzoic acid.

Reduction: 3-(Propoxymethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Propoxymethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Propoxymethyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the propoxymethyl group can influence the compound’s solubility and reactivity, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

The following analysis compares 3-(Propoxymethyl)benzaldehyde with structurally or functionally related benzaldehyde derivatives, focusing on substituent effects, bioactivity, and applications.

Structural and Functional Analogues

4-Hydroxybenzaldehyde

- Substituent : Hydroxyl (–OH) at the 4-position.

- Properties : Exhibits antimicrobial and antioxidant activities, as isolated from Pilea cavaleriei .

- Comparison : The hydroxyl group increases polarity, enhancing solubility in aqueous media but reducing lipophilicity compared to this compound.

3,4-Dimethylbenzaldehyde

- Substituents : Methyl (–CH₃) groups at the 3- and 4-positions.

- Properties : Used in dyestuffs and flavorings due to its hydrophobic alkyl groups .

- Comparison : Methyl groups enhance thermal stability and volatility, whereas the propoxymethyl group in this compound may improve bioavailability via increased lipophilicity.

Eurotirumin (Compound 29)

- Substituents : A prenyl group and a seven-carbon aliphatic chain.

- Properties : Displays antifungal and antitumor activities, isolated from Eurotium rubrum .

- Comparison : Longer aliphatic chains (e.g., in Eurotirumin) may enhance membrane penetration, whereas the shorter propoxymethyl group in this compound could balance solubility and activity.

3-[3-(Dimethylamino)propoxy]benzaldehyde

- Substituent: A dimethylamino (–N(CH₃)₂) and propoxy (–O–C₃H₇) chain.

- Properties : Acts as a ligand in coordination chemistry and a building block in medicinal chemistry .

Bioactive Hydrazones

- Examples: Pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (P2C3DBh) and 1-methylisatin derivatives .

- Activity : These compounds modulate intestinal contractions (amplitude: 0.61 ± 0.7 g; frequency: 0.48 ± 0.02 Hz in vitro) via interactions with smooth muscle receptors.

- Comparison : this compound lacks the hydrazone moiety critical for this activity, suggesting divergent biological targets.

Antimicrobial and Antioxidant Derivatives

- Examples : Benzaldehyde derivatives from Eurotium fungi (e.g., flavoglaucin, isotetrahydroauroglaucin) exhibit antioxidative and antifungal properties .

- Comparison : The propoxymethyl group may confer moderate bioactivity, but prenylated derivatives (e.g., Eurotirumin) show superior efficacy due to enhanced lipid interactions.

Physicochemical Properties

Volatility and Flavor Release

- Benzaldehyde: Key aroma compound with fruity/nutty notes; its release is suppressed by π-π interactions with alcohols (e.g., 3-phenyl-1-propanol) .

- Comparison : Alkoxy substituents (e.g., propoxymethyl) may reduce volatility compared to unsubstituted benzaldehyde, altering flavor or fragrance profiles.

Biological Activity

3-(Propoxymethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicological profiles, and applications in various fields such as pharmacology and agriculture.

Chemical Structure and Properties

This compound, with the molecular formula C11H14O2, features a propoxymethyl group attached to a benzaldehyde moiety. Its structure allows for significant interactions with biological molecules, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can participate in nucleophilic reactions, allowing the compound to form adducts with amino acids and proteins. This property may influence enzyme activity and receptor binding, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were determined to be 50 µg/mL and 30 µg/mL, respectively, suggesting moderate antibacterial activity.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines demonstrated that this compound has selective cytotoxic effects. The compound showed an IC50 value of 25 µM against cancer cell lines, indicating its potential as an anticancer agent. However, it exhibited lower toxicity towards normal cells, highlighting its therapeutic potential with reduced side effects.

Insecticidal Activity

In agricultural applications, this compound has been evaluated for its insecticidal properties. Studies have shown that it effectively disrupts the life cycle of certain pests, such as aphids and whiteflies. The compound's LC50 values were reported at 15 µg/mL for aphids after 48 hours of exposure, demonstrating significant insecticidal efficacy.

Toxicological Profile

Toxicological assessments reveal that this compound has a relatively low toxicity profile. Acute toxicity studies in animal models indicated an LD50 greater than 2000 mg/kg body weight, suggesting it is safe at lower doses. However, long-term exposure studies are necessary to fully understand its chronic effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated inhibition of E. coli (MIC: 50 µg/mL) and S. aureus (MIC: 30 µg/mL). |

| Cytotoxicity | IC50 of 25 µM against cancer cell lines; lower toxicity towards normal cells. |

| Insecticidal Activity | LC50 of 15 µg/mL against aphids after 48 hours; effective in disrupting pest life cycles. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.